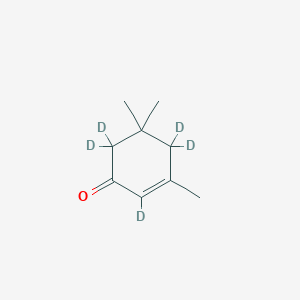

Isophorone-d5

Description

Contextual Significance of Deuterated Chemical Compounds in Advanced Scientific Inquiry

Deuterated compounds, those in which one or more hydrogen atoms (H) are replaced by deuterium (B1214612) (D), are invaluable tools in scientific research. clearsynth.com The mass difference between hydrogen and deuterium, while chemically minor in most reactions, creates a distinct and detectable physical signature. resolvemass.ca This is particularly useful in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comassumption.edu

In mass spectrometry, the increased mass of a deuterated compound allows it to be easily distinguished from its non-deuterated counterpart. pubcompare.ai This makes deuterated molecules ideal for use as internal standards in quantitative analysis, where a known amount of the deuterated standard is added to a sample to improve the accuracy and precision of the measurement of the target analyte. acs.org

Furthermore, the use of deuterium labeling helps in elucidating chemical reaction mechanisms and metabolic pathways. clearsynth.com By tracking the position of deuterium atoms through a reaction or a biological process, researchers can gain profound insights into the transformation of molecules. clearsynth.comassumption.edu In pharmacology, selective deuteration has been explored to alter the metabolic profiles of drugs, potentially improving their pharmacokinetic properties. acs.orgsplendidlab.com

Rationale for the Specific Deuteration Pattern of Isophorone-2,4,4,6,6-d5 in Research Applications

The choice of deuterating the 2, 4, 4, 6, and 6 positions on the isophorone (B1672270) molecule is deliberate and crucial for its function as an effective internal standard. The primary requirement for such a standard is that the isotopic labels must be stable and not exchange with hydrogen atoms from the sample or solvent during analysis. zeotope.com

The five deuterium atoms in Isophorone-2,4,4,6,6-d5 are placed on saturated carbon atoms of the cyclohexenone ring. sigmaaldrich.com These C-D bonds are generally more stable and less prone to exchange than hydrogens on heteroatoms (like O-H or N-H) or some activated C-H positions. zeotope.com Specifically:

Positions 4 and 6: These carbons are adjacent to the carbonyl group. While the hydrogens at these positions could potentially undergo exchange under certain pH conditions via enolization, deuterating them provides a stable label for most analytical applications.

Position 2: The deuterium at this vinylic position is also stable under typical analytical conditions.

The gem-dideuterio groups at C4 and C6: Placing two deuterium atoms on these carbons further increases the mass shift (M+5), moving the standard's signal significantly away from the analyte's signal in a mass spectrum, which minimizes isotopic interference and enhances detection sensitivity. nih.gov

This specific deuteration pattern ensures the isotopic label remains intact throughout sample preparation and analysis, providing a reliable reference for quantification. pubcompare.ai

Overview of Key Research Areas Benefiting from Isotopic Labeling Strategies with Isophorone-2,4,4,6,6-d5

The primary application of Isophorone-2,4,4,6,6-d5 is as an internal standard in quantitative analytical chemistry, particularly for environmental monitoring and industrial wastewater analysis.

Environmental Analysis: Isophorone is used as an industrial solvent and can be present as a contaminant in wastewater. dergipark.org.tritesm.mx Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed methods for its detection. itesm.mx In these analyses, which often use gas chromatography-mass spectrometry (GC-MS), Isophorone-2,4,4,6,6-d5 is the ideal internal standard. Its chemical behavior is nearly identical to that of native isophorone, so it co-extracts and chromatographs similarly, but its different mass allows for separate and clear detection. pubcompare.ai This corrects for any analyte loss during sample preparation and instrumental variability, leading to highly accurate quantification of isophorone levels in environmental samples. acs.orgresearchgate.net

Chemical Synthesis and Reaction Monitoring: In studies investigating the synthesis or degradation of isophorone and its derivatives, the deuterated standard can be used to accurately quantify reaction yields and kinetics. mdpi.com For instance, research into the catalytic condensation of acetone (B3395972) to produce isophorone can employ the deuterated standard to measure product formation precisely. mdpi.com

Metabolism and Toxicological Studies: While outside the scope of direct administration, Isophorone-2,4,4,6,6-d5 is a critical tool for in vitro studies of isophorone's metabolic fate. By adding the deuterated standard to biological samples (e.g., cell cultures or tissue homogenates), researchers can accurately measure the concentration of the parent compound and its metabolites over time.

Table 2: Research Applications of Isophorone-2,4,4,6,6-d5

| Research Area | Application | Analytical Technique(s) | Purpose |

|---|---|---|---|

| Environmental Monitoring | Quantification of isophorone in wastewater and industrial effluents. | GC-MS, LC-MS | Accurate measurement of pollutant levels for regulatory compliance and impact assessment. itesm.mxresearchgate.net |

| Industrial Process Control | Monitoring the synthesis of isophorone from acetone. | Mass Spectrometry | Optimizing reaction conditions and calculating yields. mdpi.com |

| Metabolism Studies (In Vitro) | Quantifying isophorone in biological matrices. | LC-MS/MS | Studying metabolic pathways and rates of degradation. acs.org |

Structure

2D Structure

Properties

IUPAC Name |

2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-FIFBNPHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746424 | |

| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262769-87-8 | |

| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1262769-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Isophorone 2,4,4,6,6 D5

Precursor Selection and Chemical Pathways for Targeted Deuteration

The synthesis of Isophorone-2,4,4,6,6-d5, chemically known as 2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one, hinges on the careful selection of starting materials and reaction pathways to ensure deuterium (B1214612) is incorporated at the desired positions. clearsynth.com The foundational precursor for industrial isophorone (B1672270) production is acetone (B3395972), which undergoes a base-catalyzed self-condensation. mdpi.comresearchgate.net Consequently, the primary strategies for synthesizing the deuterated analogue involve either direct exchange on a pre-formed isophorone molecule or, more commonly, building the molecule from a deuterated precursor.

Hydrogen-Deuterium Exchange Reactions for Site-Specific Labeling

Hydrogen-deuterium (H-D) exchange reactions represent a direct method for substituting hydrogen with deuterium atoms in a molecule. wikipedia.org This process can be catalyzed by acids, bases, or metals. wikipedia.org In the context of isophorone, the protons on the carbon atoms alpha to the carbonyl group (at the C2 and C6 positions) are acidic and thus susceptible to exchange.

Base-catalyzed exchange is a common approach, where a base removes an alpha-proton to form an enolate intermediate. mdpi.com In the presence of a deuterium source like deuterium oxide (D₂O), the enolate is deuterated upon neutralization. mdpi.com This process can be repeated, leading to the exchange of all acidic protons. For isophorone, this would effectively label the C2 and C6 positions. The exchange rate is highly dependent on the pH of the solution, with minimum exchange occurring at an acidic pH of approximately 2.6 for backbone amide hydrogens in proteins, a principle that is adapted for quenching the reaction. wikipedia.org While effective for the C2 and C6 positions, achieving deuteration at the C4 position via this method on the final isophorone molecule is less straightforward as these protons are not alpha to the ketone.

Deuterium Gas Addition and Catalytic Deuteration Processes

Catalytic deuteration often involves the use of a transition metal catalyst and a deuterium source, which can be deuterium gas (D₂) or D₂O. thalesnano.comnih.gov These methods are highly effective for the deuteration of alkenes and alkynes. marquette.edu Heterogeneous catalysts like palladium on carbon (Pd/C) are frequently used. nih.govsemanticscholar.org For an α,β-unsaturated ketone like isophorone, catalytic deuteration would typically reduce the carbon-carbon double bond, yielding deuterated 3,3,5-trimethylcyclohexanone. worktribe.com

However, specific catalytic systems can facilitate H-D exchange at certain positions without full reduction. semanticscholar.org Transition metals such as palladium, iridium, and ruthenium have been shown to catalyze H-D exchange with D₂O under various conditions. nih.govmarquette.edumdpi.com For instance, a palladium-catalyzed system has been used for regioselective deuteration at the benzylic site under mild conditions. nih.gov Selective deuteration of terminal olefins has also been achieved using osmium-hydride complexes with D₂O as the deuterium source. rsc.org Applying such a selective exchange process to isophorone would require careful catalyst selection and optimization to target the C2, C4, and C6 positions without saturating the double bond.

Synthesis of Deuterated Intermediates for Isophorone-2,4,4,6,6-d5 Formation

A highly effective and common strategy for producing complex deuterated molecules is to synthesize them from smaller, pre-deuterated building blocks. google.comnih.gov For Isophorone-2,4,4,6,6-d5, the most logical pathway is the self-condensation of deuterated acetone (acetone-d₆). nih.gov The established mechanism for isophorone formation proceeds through several steps:

Aldol (B89426) condensation: Two molecules of acetone react to form diacetone alcohol. mdpi.comresearchgate.net

Dehydration: Diacetone alcohol dehydrates to form mesityl oxide. mdpi.comresearchgate.net

Michael addition: A third acetone molecule adds to mesityl oxide. mdpi.com

Intramolecular aldol condensation and dehydration: The resulting intermediate cyclizes and dehydrates to form isophorone. mdpi.com

By using acetone-d₆ as the starting material, deuterium atoms are incorporated into the carbon skeleton during its formation. This method allows for extensive deuteration at the positions derived from the methyl and methylene (B1212753) groups of the acetone precursors, which correspond to the 2, 4, and 6 positions in the final isophorone ring structure.

Reaction Conditions and Optimization for Deuteration Yield and Selectivity

Optimizing reaction conditions is critical to maximize the yield and isotopic purity of Isophorone-2,4,4,6,6-d5. The key parameters include the choice of catalytic system, deuterium source, temperature, pressure, and reaction time.

Catalytic Systems and Deuterium Sources

The choice of catalyst and deuterium source is intrinsically linked to the synthetic strategy employed. Different pathways require distinct combinations to achieve efficient and selective deuteration.

| Synthetic Strategy | Catalytic System | Deuterium Source | Rationale |

| Synthesis from Deuterated Precursor | Base catalysts (e.g., KOH, NaOH) mdpi.comatamankimya.com | Acetone-d₆ nih.gov | This is the standard industrial method for isophorone synthesis, adapted for the deuterated analogue. The base facilitates the self-condensation of acetone-d₆. |

| Hydrogen-Deuterium Exchange | Acid or Base Catalysis wikipedia.orgmdpi.com | Deuterium Oxide (D₂O) mdpi.com | D₂O serves as the deuterium donor for the exchange of acidic protons alpha to the carbonyl group (C2 and C6 positions) under acid or base catalysis. |

| Catalytic Deuteration / Exchange | Transition Metals (e.g., Pd/C, Ni, Ir, Ru) nih.govmarquette.edusemanticscholar.org | Deuterium Gas (D₂) or D₂O nih.gov | Transition metal catalysts can facilitate H-D exchange or addition reactions. D₂ gas is a common source, though D₂O is often preferred for safety and cost. nih.gov |

Temperature, Pressure, and Reaction Time Parameters

The industrial production of isophorone can be carried out in either the liquid or vapor phase. mdpi.com

Liquid-Phase Synthesis: This process is often performed at elevated temperatures and pressures. For example, using a sodium hydroxide (B78521) (NaOH) catalyst, optimal conditions were found to be a temperature of 220°C and a reaction time of 4 hours, yielding a selectivity for isophorone of 81%. mdpi.com In a continuous process under supercritical conditions (320°C and 20 MPa) with aqueous NaOH or potassium hydroxide (KOH) as the catalyst, isophorone selectivity can exceed 90%. mdpi.com

Vapor-Phase Synthesis: This method typically operates at higher temperatures but at atmospheric pressure, for instance, passing acetone over a calcium-aluminum oxide catalyst at 350°C. atamankimya.com

The interplay between temperature, pressure, and reaction time is critical for maximizing yield and selectivity.

Table of Reaction Conditions for Liquid-Phase Isophorone Synthesis Based on data for non-deuterated isophorone synthesis.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time | Isophorone Selectivity (%) | Acetone Conversion (%) |

| NaOH solution (~4 wt%) mdpi.com | 220 | - | 4 h | 81 | 65 (Yield: 53%) |

| KOH/NaOH (supercritical) mdpi.com | 320 | 20 | Minutes | >90 | >90 (Yield: >90%) |

| KOH (microreactor) mdpi.com | 280 | - | Minutes | ~90 | - |

| Mg-Al mixed metal oxide mdpi.com | 200 | - | 1 h | 51 | 31 |

| Organic quaternary ammonium (B1175870) hydroxides mdpi.com | 150-180 | - | 5-8 h | 63-71 | 55-68 |

These conditions demonstrate a general trend where higher temperatures and pressures can lead to shorter reaction times and higher selectivity, though catalyst choice plays a significant role. mdpi.com Similar optimization would be essential for the synthesis of Isophorone-2,4,4,6,6-d5 to ensure high deuteration incorporation while maintaining efficient production.

Strategies for Enhancing Isotopic Enrichment and Purity

Achieving high isotopic enrichment and chemical purity is paramount in the synthesis of deuterated standards like Isophorone-2,4,4,6,6-d5. Isotopic enrichment refers to the mole fraction of the deuterium isotope at the specified molecular sites, while purity also encompasses the absence of chemical contaminants and other isotopologues (molecules with different numbers of deuterium atoms). isotope.com A combination of optimized reaction conditions and rigorous purification and analysis is essential.

Analytical Verification: The determination of isotopic enrichment and structural integrity is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.aursc.org

NMR Spectroscopy (¹H and ²H): Confirms the specific positions of the deuterium atoms within the molecule and can be used to quantify the level of deuteration at each site. ansto.gov.aursc.org

Enrichment and Purification Strategies:

High-Purity Reagents: The isotopic enrichment of the final product is directly influenced by the enrichment of the deuterium source. Utilizing highly enriched reagents, such as D₂O with an enrichment of 99.8% or higher, is a fundamental requirement. isotope.com

Catalyst and Condition Optimization: The choice of catalyst and reaction parameters plays a critical role. For direct H/D exchange, optimizing the catalyst can improve the rate and selectivity of deuteration, while carefully controlling temperature and reaction time can minimize by-product formation and unwanted isotopic exchange. mdpi.com

Advanced Purification Techniques: Post-synthesis purification is crucial for removing both chemical impurities and undesired isotopologues.

Distillation: Given the difference in boiling points between isophorone and potential by-products, distillation is a viable purification method. atamankimya.com Vacuum distillation can be particularly effective for separating isomers or compounds with close boiling points. google.com

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or preparative gas chromatography can be employed to achieve very high levels of chemical and isotopic purity. ansto.gov.au

The table below outlines key strategies for improving the quality of the final product.

| Strategy | Objective | Implementation |

| Reagent Quality Control | Maximize potential isotopic enrichment. | Use of high-purity deuterium sources (e.g., D₂O >99.8%) and starting materials. isotope.com |

| Process Optimization | Enhance reaction selectivity and yield. | Fine-tuning of catalyst, temperature, pressure, and reaction time to favor the desired H/D exchange and minimize side reactions. mdpi.com |

| Multi-Step Purification | Remove chemical and isotopic impurities. | Sequential application of purification methods such as distillation followed by preparative chromatography. ansto.gov.augoogle.com |

| Analytical Monitoring | Verify purity and structural integrity. | In-process and final product analysis using HR-MS and NMR to confirm isotopic enrichment and positional accuracy. rsc.org |

Scale-Up Considerations and Methodological Challenges in Isophorone-2,4,4,6,6-d5 Synthesis

Transitioning the synthesis of Isophorone-2,4,4,6,6-d5 from a laboratory scale to a larger, industrial scale introduces significant challenges related to cost, safety, equipment, and process control. mdpi.comresearchgate.net Many of the inherent difficulties in the conventional isophorone manufacturing process are amplified by the use of expensive deuterated materials.

Major Challenges:

Cost of Deuterated Materials: The most significant barrier to large-scale production is the high cost of deuterium sources like D₂O and deuterated intermediates like acetone-d6. synmr.in This makes maximizing reaction yield and minimizing waste a critical economic consideration.

Process Control and By-product Formation: The self-condensation of acetone is known to produce a complex mixture of products, and selectivity toward isophorone is often less than 70-80% under typical liquid-phase conditions. mdpi.com On a large scale, controlling the reaction to prevent the formation of costly deuterated by-products is a major challenge.

Specialized Equipment: H/D exchange reactions often require high-pressure and high-temperature reactors, such as Parr reactors, to proceed efficiently. ansto.gov.au The capital investment and operational management of such equipment for large-scale synthesis are substantial.

Catalyst Efficiency and Recovery: In catalytic H/D exchange reactions, particularly those using expensive metal catalysts, efficient catalyst performance and subsequent recovery are vital for economic viability. researchgate.net Catalyst deactivation or loss during processing can significantly impact production costs.

Process-Induced Issues: The standard liquid-phase synthesis of isophorone using strong alkali catalysts can lead to equipment corrosion. mdpi.com The vapor-phase alternative, while mitigating corrosion, has a much higher energy demand. mdpi.com These factors must be carefully managed in a large-scale deuteration context to ensure process integrity and cost-effectiveness.

The following table details the primary challenges associated with scaling up the synthesis of Isophorone-2,4,4,6,6-d5.

| Challenge | Description | Potential Mitigation Strategies |

| High Reagent Cost | Deuterated starting materials (D₂O, acetone-d6) are significantly more expensive than their protium (B1232500) counterparts. synmr.in | Optimize reaction for maximum yield; develop efficient recycling streams for unreacted deuterated materials. |

| By-product Management | The reaction generates numerous deuterated side products, reducing the yield of the target compound and complicating purification. mdpi.com | Employ continuous flow reactors for precise control over reaction conditions; develop selective catalysts. mdpi.com |

| Harsh Reaction Conditions | The need for high temperatures and pressures requires specialized, high-cost reactor systems. ansto.gov.au | Investigate milder reaction conditions through novel catalytic systems; utilize robust reactor materials to prevent corrosion. mdpi.com |

| Isotopic Scrambling | On a large scale, maintaining deuterium incorporation at only the desired positions can be difficult, leading to a loss of isotopic purity. synmr.in | Precise control of temperature and residence time; selection of catalysts with high positional selectivity. |

| Catalyst Lifecycle | The cost and deactivation of catalysts, especially precious metal-based ones, pose economic and operational hurdles. researchgate.net | Use of heterogeneous catalysts for easier separation and recovery; research into more robust and lower-cost catalyst options. |

Advanced Analytical Characterization and Spectroscopic Probes for Isophorone 2,4,4,6,6 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Assessment and Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of deuterated molecules. By probing the magnetic properties of atomic nuclei like ¹H, ²H, and ¹³C, NMR provides detailed information about the molecular structure, the success of isotopic labeling, and the quantification of residual non-deuterated sites.

While the target molecule is heavily deuterated, ¹H NMR spectroscopy remains crucial for detecting and quantifying the small number of residual protons resulting from incomplete deuteration. The isotopic purity of Isophorone-2,4,4,6,6-d5 is typically high, for instance, 97 atom % D, meaning a small percentage of proton-containing isotopologues exists. sigmaaldrich.com

The ¹H NMR spectrum is used to identify the specific locations of these residual protons. The chemical shifts of these protons are nearly identical to those in unlabeled isophorone (B1672270), but their signal multiplicities are altered by the adjacent deuterium (B1214612) atoms. A residual proton on a deuterated carbon, such as a -CHD- group, would exhibit a 1:1:1 triplet in the ¹H NMR spectrum due to coupling with the deuterium nucleus (spin I=1). pitt.edu Similarly, a residual methyl group like -CH₂D would show a 1:1:1 triplet, and a -CHD₂ group would appear as a 1:2:3:2:1 quintet. magritek.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Residual Protons in Isophorone-2,4,4,6,6-d5 Note: Chemical shifts are based on typical values for the parent compound, Isophorone. Actual values may vary slightly based on solvent and experimental conditions.

| Position | Unlabeled Isophorone (Proton Signal) | Expected Residual Proton Signal in Isophorone-2,4,4,6,6-d5 |

| H-2 | ~5.8 ppm (s) | ~5.8 ppm (t, JH-D ≈ 1-2 Hz) |

| H-4 | ~2.2 ppm (s) | ~2.2 ppm (quintet, JH-D ≈ 2 Hz) |

| H-6 | ~2.4 ppm (s) | ~2.4 ppm (quintet, JH-D ≈ 2 Hz) |

| CH₃-3 | ~1.9 ppm (s) | ~1.9 ppm (s) |

| CH₃-5,5 | ~1.0 ppm (s) | ~1.0 ppm (s) |

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unequivocal evidence of successful deuteration at the intended molecular positions. magritek.com This technique is essential for verifying that the isotopic labels are located specifically at the 2, 4, 4, 6, and 6 positions of the isophorone ring.

The ²H NMR spectrum of Isophorone-2,4,4,6,6-d5 would display distinct signals corresponding to each deuterated site. The chemical shift range for deuterium is similar to that of protons, so the signals for the deuterium atoms at positions 2, 4, and 6 would appear at approximately the same chemical shifts as their proton counterparts in the ¹H NMR spectrum. magritek.com Because ²H NMR provides a clean spectrum without signals from residual protons, it is a powerful tool for confirming the site-specificity of the labeling and assessing the relative deuterium abundance at each labeled position through signal integration. sigmaaldrich.com

¹³C NMR spectroscopy is utilized to confirm that the fundamental carbon skeleton of the isophorone molecule remains intact after the deuteration process. The chemical shifts of the carbon atoms in Isophorone-2,4,4,6,6-d5 are very similar to those in the unlabeled compound. chemicalbook.comlibretexts.org

However, the signals for the deuterated carbons (C-2, C-4, and C-6) exhibit two key differences:

C-D Coupling: Due to the spin (I=1) of the deuterium nucleus, carbons directly bonded to deuterium are split into multiplets. A carbon bonded to one deuterium (-CD-) will appear as a 1:1:1 triplet, while a carbon bonded to two deuteriums (-CD₂-) will appear as a 1:2:3:2:1 quintet. oregonstate.edu

Isotope Effect: The presence of the heavier deuterium isotope can cause a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and, to a lesser extent, adjacent carbons.

These characteristic features in the ¹³C NMR spectrum serve as further confirmation of the location and extent of deuteration.

Table 2: Representative ¹³C NMR Chemical Shifts for Isophorone and Expected Observations for Isophorone-2,4,4,6,6-d5 Note: Chemical shifts are based on published data for Isophorone. chemicalbook.com

| Carbon Position | Isophorone (ppm) | Expected Observation for Isophorone-2,4,4,6,6-d5 |

| C-1 (C=O) | ~198 | Minor upfield shift |

| C-2 | ~126 | Upfield shift, split into a triplet by deuterium |

| C-3 | ~160 | Minor upfield shift |

| C-4 | ~46 | Upfield shift, split into a quintet by deuterium |

| C-5 | ~35 | Minor upfield shift |

| C-6 | ~52 | Upfield shift, split into a quintet by deuterium |

| C-7 (CH₃-3) | ~24 | No significant change |

| C-8, C-9 (CH₃-5,5) | ~28 | Minor upfield shift |

For a more in-depth structural analysis, advanced multi-dimensional NMR techniques can be employed. While specific studies on Isophorone-2,4,4,6,6-d5 may not be widely published, the application of these methods provides powerful insights into molecular geometry and conformation in solution. doi.org

COSY (Correlation Spectroscopy): This 2D NMR experiment would be used to identify any residual ¹H-¹H spin-spin coupling networks, helping to confirm assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, such as ¹H and ¹³C. In the context of Isophorone-2,4,4,6,6-d5, it would definitively link the signals of residual protons to the specific carbons they are attached to. A related technique can also correlate ²H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing information about the three-dimensional structure and preferred conformation of the molecule.

The combination of these advanced techniques allows for an unambiguous and complete assignment of all NMR signals and a detailed understanding of the molecule's stereochemistry.

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Integrity

High-Resolution Mass Spectrometry (HR-MS) provides mass measurements with extremely high accuracy, which allows for the unequivocal determination of a compound's elemental formula. For Isophorone-2,4,4,6,6-d5, HR-MS can distinguish the exact mass of C₉H₉D₅O from other potential elemental compositions with the same nominal mass.

Furthermore, HR-MS is critical for analyzing the isotopic distribution of the sample. kopflab.org Instead of a single peak, the molecular ion will appear as a cluster of peaks representing the different isotopologues present in the sample (e.g., molecules with five, four, three, etc., deuterium atoms). By analyzing the relative intensities of these peaks, a precise measurement of the isotopic enrichment and the distribution of deuteration can be obtained. nih.gov

Table 3: Theoretical Exact Masses of Isophorone-2,4,4,6,6-d(n) Isotopologues

| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |

| Isophorone (d0) | C₉H₁₄O | 138.1045 |

| Isophorone-d1 | C₉H₁₃DO | 139.1107 |

| Isophorone-d2 | C₉H₁₂D₂O | 140.1170 |

| Isophorone-d3 | C₉H₁₁D₃O | 141.1233 |

| Isophorone-d4 | C₉H₁₀D₄O | 142.1295 |

| Isophorone-d5 | C₉H₉D₅O | 143.1358 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Research and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the quantitative analysis and purity assessment of Isophorone-2,4,4,6,6-d5. In this methodology, the deuterated isophorone is first vaporized and separated from other volatile and semi-volatile compounds as it passes through a capillary column within the gas chromatograph. Columns such as a Stabilwax-DA fused silica (B1680970) capillary column or an Rtx-WAX column have been effectively used for the analysis of the non-deuterated analogue, isophorone, and are suitable for its deuterated counterpart. cdc.govfmach.it The retention time of Isophorone-2,4,4,6,6-d5 will be nearly identical to that of unlabeled isophorone due to their similar physicochemical properties.

Following chromatographic separation, the compound is introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge (m/z) ratio. For Isophorone-2,4,4,6,6-d5, the molecular ion will exhibit a mass shift of +5 atomic mass units compared to the unlabeled compound, appearing at an m/z that is 5 units higher. sigmaaldrich.com

For quantitative analysis, a calibration curve is typically prepared using standards of known concentrations. cdc.govtdi-bi.com The peak area of the characteristic ion for Isophorone-2,4,4,6,6-d5 is measured and plotted against concentration to establish a linear range. cdc.gov Purity assessment is conducted by analyzing the chromatogram for the presence of extraneous peaks. The percentage purity can be calculated by comparing the peak area of the deuterated isophorone to the total area of all detected peaks. Furthermore, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level quantification by focusing the mass spectrometer on specific m/z values corresponding to the analyte and its fragments. tdi-bi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Isophorone-2,4,4,6,6-d5

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by analyzing their fragmentation pathways. nih.gov In an MS/MS experiment involving Isophorone-2,4,4,6,6-d5, the molecular ion (the precursor ion) is first selected in the initial mass analyzer. nih.gov This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. nih.gov These product ions are then analyzed by a second mass analyzer, generating a product ion spectrum that is characteristic of the precursor ion's structure.

The fragmentation of Isophorone-2,4,4,6,6-d5 is dictated by its molecular structure, an α,β-unsaturated cyclic ketone with deuterium labels at the 2, 4, 4, 6, and 6 positions. The analysis of its fragmentation pattern provides unambiguous confirmation of the locations of the deuterium atoms. Expected fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements.

By comparing the MS/MS spectrum of Isophorone-2,4,4,6,6-d5 with that of its non-deuterated counterpart, the mass shifts in the resulting fragment ions reveal which parts of the molecule retain the deuterium labels. For example, the loss of a methyl group (CH3) would result in a different mass loss than the loss of a deuterated methyl group (CD3), if one were present. For Isophorone-2,4,4,6,6-d5, fragmentation involving the cleavage of bonds at the C4 or C6 positions would lead to fragments containing deuterated methylene (B1212753) groups (CD2), which can be readily identified by their specific mass. This detailed fragmentation analysis is crucial for confirming the isotopic labeling pattern and for developing highly specific quantitative methods. researchgate.netresearchgate.net

Stable Isotope Dilution Mass Spectrometry (SIDMS) Methodologies

Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered a gold-standard method for achieving the highest possible accuracy and precision in quantitative analysis. nih.gov This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard. wikipedia.org Isophorone-2,4,4,6,6-d5, with its five deuterium atoms, serves as an excellent internal standard for the quantification of native isophorone. sigmaaldrich.com

The methodology involves adding a precisely known amount of Isophorone-2,4,4,6,6-d5 to a sample containing an unknown quantity of unlabeled isophorone. wikipedia.org The sample is then processed and analyzed, typically by GC-MS or LC-MS. Because the deuterated standard is chemically identical to the analyte, it behaves in the same manner during sample extraction, cleanup, and chromatographic separation. nih.gov Crucially, both the analyte and the internal standard experience the same degree of matrix effects and ionization suppression in the mass spectrometer's ion source.

Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. wikipedia.org Since the amount of the added standard is known, the concentration of the native analyte can be calculated with high accuracy. This ratiometric approach corrects for variations in sample recovery and instrument response, significantly reducing measurement uncertainty compared to other methods. wikipedia.orgnih.gov

Vibrational Spectroscopy for Deuterium-Induced Shifts and Molecular Dynamics

Vibrational spectroscopy provides profound insights into the molecular structure and dynamics of Isophorone-2,4,4,6,6-d5 by probing its characteristic vibrational modes. The substitution of hydrogen with deuterium atoms leads to predictable and informative shifts in the vibrational frequencies due to the increased mass of deuterium. libretexts.orguni-koeln.de

Infrared (IR) Spectroscopy for Vibrational Band Analysis and Isotopic Shifts

Infrared (IR) spectroscopy is a key technique for characterizing Isophorone-2,4,4,6,6-d5, as the incorporation of deuterium induces significant and well-defined shifts in the vibrational spectrum compared to unlabeled isophorone. mpg.de The most pronounced changes occur in the C-H stretching region (typically 2800–3200 cm⁻¹). In Isophorone-2,4,4,6,6-d5, the C-D stretching vibrations appear at much lower frequencies, generally in the 2000–2300 cm⁻¹ range. mpg.deresearchgate.net This large isotopic shift is a direct consequence of the heavier mass of deuterium, which lowers the vibrational frequency of the C-D bond. libretexts.org

Experimental and DFT calculations have shown that for isophorone, asymmetric CH₂ stretching vibrations are found around 2934 cm⁻¹ and 2884 cm⁻¹, while the corresponding CD₂ stretching vibrations in the deuterated molecule are observed at approximately 2198 cm⁻¹ and 2158 cm⁻¹. mpg.de Similarly, symmetric CH₂ stretching modes shift from around 2858 cm⁻¹ and 2839 cm⁻¹ to 2104 cm⁻¹ and 2098 cm⁻¹ for the CD₂ groups. mpg.de

Interestingly, deuteration at positions 2, 4, and 6 also affects other parts of the molecule. The C=C stretching band in Isophorone-2,4,4,6,6-d5 exhibits a significant shift to a lower wavenumber (from ~1655 cm⁻¹ to ~1620 cm⁻¹), whereas the C=O stretching mode is minimally affected by the isotopic substitution, remaining at approximately 1665 cm⁻¹. mpg.de Bending modes are also strongly impacted; CH₂ bending vibrations around 1423-1412 cm⁻¹ are shifted to near 1078-1069 cm⁻¹ for CD₂ bending vibrations. mpg.de These distinct isotopic shifts provide definitive confirmation of deuterium incorporation and its specific location within the molecular structure.

| Vibrational Mode | Isophorone (Normal) Frequency (cm⁻¹) | Isophorone-2,4,4,6,6-d5 Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1665 | 1665 | 0 |

| C=C Stretch | 1655 | 1620 | -35 |

| Asymmetric CH₂/CD₂ Stretch | 2934 / 2884 | 2198 / 2158 | ~ -736 / -726 |

| Symmetric CH₂/CD₂ Stretch | 2858 / 2839 | 2104 / 2098 | ~ -754 / -741 |

| CH₂/CD₂ Bend | 1423 / 1412 | 1078 / 1069 | ~ -345 / -343 |

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the vibrational analysis of Isophorone-2,4,4,6,6-d5. While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment of a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa.

For Isophorone-2,4,4,6,6-d5, the C=C double bond stretching vibration, which is often strong and sharp in Raman spectra, would be expected to show the same isotopic shift of approximately -35 cm⁻¹ as observed in the IR spectrum. mpg.de This provides a complementary confirmation of the structural changes induced by deuteration. Similarly, the C=O stretching vibration would appear in the Raman spectrum with little to no shift.

A key advantage of using Raman spectroscopy for deuterated compounds is the observation of C-D stretching modes. These vibrations appear in a spectral region (around 2100-2300 cm⁻¹) that is typically free from other fundamental vibrational modes, known as the "silent region." rsc.org This makes the C-D stretching bands in the Raman spectrum of Isophorone-2,4,4,6,6-d5 a clean and unambiguous marker for confirming deuterium incorporation and studying the local environment of the C-D bonds without interference from other molecular vibrations.

Chromatographic Purity Assessment and Isolation Techniques

The assessment of chemical purity and the isolation of Isophorone-2,4,4,6,6-d5 are critical for its use as an analytical standard. Chromatographic methods are the most effective means to achieve both of these objectives.

Gas chromatography (GC), often equipped with a flame ionization detector (FID) or a mass spectrometer (MS), is the preferred method for assessing the purity of this volatile compound. fmach.itcdc.gov A sample of Isophorone-2,4,4,6,6-d5 is injected into the GC, where it is separated from any impurities, such as non-deuterated isophorone, starting materials from the synthesis, or byproducts. The purity is determined by the area percent method, where the area of the peak corresponding to Isophorone-2,4,4,6,6-d5 is divided by the total area of all peaks in the chromatogram. nih.gov The high resolution of modern capillary GC columns allows for the separation of closely related impurities, providing a precise measure of purity.

For the isolation and purification of Isophorone-2,4,4,6,6-d5 on a preparative scale, column chromatography is typically employed. This technique separates compounds based on their differential adsorption to a stationary phase. While GC can be used on a preparative scale, liquid chromatography, particularly high-performance liquid chromatography (HPLC), is also a viable option for purification. By selecting an appropriate combination of stationary phase (e.g., silica gel or a bonded phase) and mobile phase (solvent), Isophorone-2,4,4,6,6-d5 can be effectively isolated from synthetic impurities to achieve the high degree of chemical and isotopic purity required for its use in demanding applications like stable isotope dilution mass spectrometry.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a cornerstone technique for assessing the purity and identifying volatile impurities in Isophorone-2,4,4,6,6-d5. epa.gov The method's high resolution and sensitivity make it ideal for separating the deuterated compound from its non-deuterated counterpart and other potential process-related impurities.

Detailed Research Findings:

In a typical GC analysis, a capillary column, such as a DB-1 or equivalent, is employed to achieve optimal separation. researchgate.net The use of a Flame Ionization Detector (FID) is common for the analysis of isophorone, providing excellent sensitivity. epa.gov For enhanced specificity and identification of unknown impurities, coupling GC with a Mass Spectrometer (MS) is the preferred approach. researchgate.net GC-MS allows for the determination of the mass-to-charge ratio of eluting compounds, enabling their structural elucidation.

The purity of Isophorone-2,4,4,6,6-d5 is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurity profiling involves the identification and quantification of these other peaks. Common potential impurities could include residual non-deuterated isophorone, isomers such as α-isophorone and β-isophorone, and other synthesis byproducts. researchgate.net The isotopic purity, specifically the atom percent of deuterium, is a critical parameter and is typically specified by the manufacturer. sigmaaldrich.com

Table 1: Typical Gas Chromatography (GC) Parameters for Isophorone-2,4,4,6,6-d5 Analysis

| Parameter | Value |

| Column | DB-1 or equivalent fused-silica capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for detecting and quantifying non-volatile or thermally labile impurities that may be present in Isophorone-2,4,4,6,6-d5. lcms.cz These impurities can originate from the manufacturing process or from degradation of the product over time.

Detailed Research Findings:

Reverse-phase HPLC is the most common mode used for the analysis of moderately polar compounds like isophorone and its potential non-volatile impurities. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is often performed using an ultraviolet (UV) detector, as the enone chromophore in isophorone absorbs UV light.

For comprehensive impurity profiling, especially for unknown impurities that may lack a UV chromophore, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. lcms.czlcms.cz These mass-based detectors offer a more uniform response for different analytes, which is advantageous for quantifying unknown impurities when pure standards are not available. lcms.cz The use of a dual-gradient HPLC system with a detector like the Corona Charged Aerosol Detector has been shown to provide consistent response across a range of non-volatile compounds. lcms.cz

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Non-Volatile Impurity Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm or Charged Aerosol Detector (CAD) |

Mechanistic Studies and Reaction Pathway Elucidation Utilizing Isophorone 2,4,4,6,6 D5 As a Tracer

Investigation of Reaction Kinetics and Primary/Secondary Isotope Effects

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a quantitative measure of the change in reaction rate upon isotopic substitution and is a cornerstone in the study of reaction mechanisms. It is defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant of the reaction with the heavy isotope (k_H).

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bonds, the rate of a reaction involving a C-H bond is typically 6 to 10 times faster than that of a C-D bond. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide valuable information about the transition state of a reaction.

The quantification of KIEs provides direct evidence for the involvement of specific C-H bonds in the rate-determining step of a reaction. While specific KIE data for reactions directly involving Isophorone-2,4,4,6,6-d5 is not extensively documented in the surveyed literature, studies on analogous systems, such as the aldol (B89426) condensation of acetone (B3395972), provide insight into the application of this technique.

Table 1: Kinetic Isotope Effects in Acetone Aldol Condensation

| Catalyst | k_H/k_D |

|---|---|

| TiO₂(101) | 1.18 ± 0.08 |

This interactive table presents the kinetic isotope effect (KIE) for the aldol condensation of acetone-h₆ versus acetone-d₆ on different crystal facets of a TiO₂ catalyst.

The use of Isophorone-2,4,4,6,6-d5 allows for the direct tracing of the fate of the hydrogen atoms (or in this case, deuterium atoms) at specific positions on the isophorone (B1672270) molecule during a chemical reaction. The difference in mass between hydrogen and deuterium leads to a significant shift in the vibrational frequency of the corresponding bonds. These shifts can be readily detected by spectroscopic methods such as Infrared (IR) spectroscopy.

For instance, in studies of the adsorption of isophorone on metal surfaces, the vibrational modes of normal isophorone can be compared to those of d5-isophorone. In one such study, it was observed that the C=C stretching vibration in normal isophorone is located at 1655 cm⁻¹. In d5-isophorone, where the five hydrogen atoms on the cyclohexene ring are replaced by deuterium, this vibrational feature shifts to 1620 cm⁻¹, a difference of 35 cm⁻¹. This shift allows for the unambiguous assignment of the C=C stretching mode, which in the unlabeled molecule overlaps with the C=O stretching mode at 1665 cm⁻¹. By monitoring the changes in these vibrational frequencies during a reaction, researchers can gain insights into which bonds are being formed or broken.

Elucidation of Organic Reaction Mechanisms with Deuterated Isophorone

The industrial synthesis of isophorone proceeds through the base-catalyzed self-condensation of acetone. The reaction mechanism is complex, involving multiple steps and potential side products. While direct studies utilizing Isophorone-2,4,4,6,6-d5 to trace this pathway were not prominently found, the use of deuterated acetone has been instrumental in confirming the proposed reaction mechanism. These studies help to understand the sequence of aldol additions and dehydrations that lead to the formation of the isophorone ring structure.

The selective hydrogenation of α,β-unsaturated ketones like isophorone is a significant area of research in catalysis. Hydrogenation can occur at the C=C double bond, the C=O double bond, or both. Isophorone-2,4,4,6,6-d5 has been employed as a tracer to investigate the chemoselectivity of hydrogenation catalysts.

In a study of isophorone hydrogenation over a Palladium (Pd) catalyst, d5-isophorone was used to understand the adsorption geometry of the molecule on the catalyst surface. Over Pd catalysts, the hydrogenation of the C=C bond of isophorone is strongly favored, leading to the formation of 3,3,5-trimethylcyclohexanone with high selectivity. The use of d5-isophorone, in conjunction with techniques like Infrared Reflection-Absorption Spectroscopy (IRAS), helps to determine the orientation of the C=C and C=O bonds relative to the catalyst surface. These geometric insights are crucial for understanding the origin of the observed chemoselectivity, as the bond that is more accessible to the active sites of the catalyst is more likely to be hydrogenated.

Table 2: Vibrational Frequencies of Isophorone and d5-Isophorone

| Vibrational Mode | Normal Isophorone (cm⁻¹) | d5-Isophorone (cm⁻¹) |

|---|---|---|

| C=C Stretch | 1655 | 1620 |

This interactive table compares the C=C and C=O stretching vibrational frequencies for normal isophorone and its d5 isotopologue, highlighting the shift observed upon deuterium substitution.

Isotopic labeling is a classical method for elucidating the mechanisms of molecular rearrangements. By tracking the position of the isotopic label in the rearranged product, the migration pathways of atoms and functional groups can be determined. For example, in the pinacol rearrangement of 1,2-diols, isotopic labeling has been used to demonstrate the 1,2-shift of an alkyl or aryl group. libretexts.org

Application in Biocatalytic Reaction Mechanism Research (Non-Human Systems)

The use of isotopically labeled compounds is a powerful technique for elucidating the mechanisms of complex chemical and biological transformations. Isophorone-2,4,4,6,6-d5, a deuterated isotopologue of isophorone, serves as an invaluable tracer in mechanistic studies of biocatalytic reactions. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can track the fate of the molecule through enzymatic pathways without significantly altering its chemical reactivity. This section explores the application of Isophorone-2,4,4,6,6-d5 in non-human biocatalytic systems, focusing on its role in tracing enzymatic transformation pathways in in vitro setups and investigating biotransformation processes in model organisms.

Tracing Enzymatic Transformation Pathways in in vitro Systems

In vitro systems, which consist of purified enzymes or cell-free extracts, provide a controlled environment to study specific enzymatic reactions. The use of Isophorone-2,4,4,6,6-d5 in such systems allows for the precise tracking of substrate conversion and the identification of transient intermediates and final products.

A key application of this tracer is in understanding the hydroxylation of isophorone by microbial enzymes. For instance, cytochrome P450 monooxygenases, a ubiquitous class of enzymes involved in detoxification and metabolism, are known to hydroxylate isophorone at various positions. When Isophorone-2,4,4,6,6-d5 is used as a substrate for a purified P450 enzyme, the resulting hydroxylated products will retain the deuterium labels at the unreacted positions. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed to analyze the reaction products.

Table 1: Hypothetical Mass Spectrometry Data for Identifying Metabolites of Isophorone-2,4,4,6,6-d5

| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed Mass (Da) in MS |

| Isophorone-2,4,4,6,6-d5 | C₉H₉D₅O | 143.1419 | 143.1421 |

| 4a-hydroxy-isophorone-d4 | C₉H₉D₄O₂ | 159.1327 | 159.1329 |

| 7-hydroxy-isophorone-d5 | C₉H₈D₅O₂ | 159.1482 | 159.1485 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The mass shift observed in the products confirms the incorporation of an oxygen atom and can indicate the position of the hydroxylation based on the retention or loss of deuterium atoms. For example, hydroxylation at the C4a position would result in the loss of one deuterium atom, leading to a d4-labeled product. Conversely, hydroxylation at the C7 methyl group would result in a d5-labeled product, as none of the labeled positions are affected. This data is critical for confirming the regioselectivity of the enzyme.

Investigation of Biotransformation Processes in Model Organisms (Excluding Human Metabolism)

Beyond isolated enzymatic systems, Isophorone-2,4,4,6,6-d5 is instrumental in studying the complete biotransformation pathways of isophorone in model organisms such as bacteria and fungi. These organisms are often used to study the environmental fate of industrial chemicals and for their potential in bioremediation.

Fungi, in particular, have demonstrated the ability to metabolize isophorone into various hydroxylated derivatives. In a typical experiment, a fungal culture, such as from the genera Alternaria or Neurospora, is incubated with Isophorone-2,4,4,6,6-d5. nih.govresearchgate.net Over time, samples of the culture medium and fungal biomass are extracted and analyzed to identify the metabolic products.

The use of the deuterated tracer is crucial for distinguishing the metabolites of isophorone from the complex mixture of endogenous compounds produced by the organism. The characteristic isotopic signature of the deuterium-labeled metabolites allows for their unambiguous identification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Research Findings on the Biotransformation of Isophorone by Fungi

| Fungal Species | Substrate | Key Metabolites Identified | Analytical Method |

| Alternaria alternata | Isophorone | 4a-hydroxy-isophorone, 7-hydroxy-isophorone | GC-MS, NMR |

| Neurospora crassa | Isophorone | 4a-hydroxy-isophorone, 7-hydroxy-isophorone | GC-MS, NMR |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By feeding the fungi with Isophorone-2,4,4,6,6-d5, researchers can confirm that the identified hydroxylated products, such as 4a-hydroxy-isophorone and 7-hydroxy-isophorone, are indeed derived from the xenobiotic compound and not from other cellular processes. nih.govresearchgate.net Furthermore, the analysis of the deuterium labeling pattern in the metabolites can provide insights into the reaction mechanisms. For instance, the absence of deuterium scrambling would suggest a direct enzymatic hydroxylation, while any unexpected changes in the labeling pattern might indicate the involvement of more complex rearrangement pathways.

These studies are fundamental for understanding the detoxification mechanisms in these organisms and for exploring their potential in biocatalytic applications, such as the synthesis of valuable oxygenated derivatives of isophorone.

Environmental Transformation and Fate Research Utilizing Isophorone 2,4,4,6,6 D5

Research on Degradation Pathways in Environmental Compartments

The persistence and transformation of Isophorone-2,4,4,6,6-d5 in the environment are governed by a combination of photolytic, hydrolytic, and biological degradation processes.

Photolytic Degradation Mechanisms and Quantum Yields

Direct photolysis of isophorone (B1672270) in the atmosphere is not expected to be a significant degradation pathway because it does not significantly absorb light at wavelengths above 290 nm. cdc.gov However, in aqueous environments, isophorone has been shown to undergo photodimerization when exposed to sunlight, forming three isomeric photodimers through a 2+2 photocycloaddition reaction. wikipedia.org The formation of these dimers is influenced by the polarity of the medium. wikipedia.org

Hydrolytic Stability and Reaction Products in Aqueous Systems

The hydrolytic stability of a compound is a key factor in its environmental persistence in aqueous systems. The rate of hydrolysis is often dependent on pH and temperature. nih.govharvard.edunih.gov While specific kinetic data for the hydrolysis of isophorone under various environmental conditions are limited, its chemical structure as an α,β-unsaturated ketone suggests that it is relatively stable against hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis may become more significant. Detailed studies are needed to determine the half-life of Isophorone-2,4,4,6,6-d5 across a range of environmentally relevant pH values and to identify the resulting reaction products.

Biodegradation Kinetics and Microbial Community Studies (Research Focus)

Biodegradation is a crucial process for the removal of isophorone from soil and water environments. Studies have shown that isophorone is biodegradable under aerobic conditions by microorganisms present in sewage sludge and industrial wastewater. cdc.gov For instance, bio-oxidation of isophorone reached 42% in domestic wastewater and 90% in synthetic saltwater over a 20-day period. cdc.gov

Research has also focused on the specific metabolic pathways of isophorone degradation by various microorganisms. Fungal biotransformation of isophorone by Alternaria alternata and Neurospora crassa has been shown to yield hydroxylated metabolites, specifically 4α-hydroxy-isophorone and 7-hydroxy-isophorone. researchgate.net Certain bacteria are also capable of degrading isophorone and related compounds. nih.govresearchgate.net The initial steps in the biodegradation of similar cyclic ketones often involve monooxygenase enzymes that introduce hydroxyl groups, followed by ring cleavage. The study of microbial communities in contaminated sites can reveal the key species and enzymatic machinery responsible for the natural attenuation of isophorone.

| Microorganism | Transformation Product(s) | Reference |

| Alternaria alternata | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | researchgate.net |

| Neurospora crassa | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | researchgate.net |

Transport and Partitioning Research in Environmental Matrices

The movement and distribution of Isophorone-2,4,4,6,6-d5 between air, water, soil, and sediment are governed by its physical and chemical properties.

Sorption and Desorption Dynamics in Soil and Sediment Research

The mobility of isophorone in the subsurface environment is largely controlled by its sorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this partitioning behavior. chemsafetypro.comnih.govecetoc.orgresearchgate.net A reported log Koc for isophorone is approximately 1.46, although this value is considered tentative as the equations used for its estimation were not developed for structurally similar compounds. This Koc value suggests that isophorone has a low to moderate tendency to sorb to organic matter in soil and sediment, and therefore may be mobile in these environments.

The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH. nih.gov To accurately predict the transport of Isophorone-2,4,4,6,6-d5, it is essential to conduct soil-specific sorption isotherm studies. These studies, which measure the equilibrium distribution of the compound between the solid and aqueous phases at various concentrations, provide crucial data for environmental fate models.

| Physicochemical Property | Value | Reference |

| Water Solubility | 12,000 mg/L | cdc.gov |

| Log Octanol-Water Partition Coefficient (Kow) | 1.70 | epa.gov |

| Henry's Law Constant | 6.64E-06 atm-m³/mol | epa.gov |

Volatilization Studies and Atmospheric Partitioning Models

Volatilization from water surfaces to the atmosphere is another potential transport pathway for isophorone. The tendency of a chemical to volatilize is described by its Henry's Law constant. For isophorone, the Henry's Law constant is relatively low, suggesting that volatilization from water is not a rapid process. cdc.gov

Once in the atmosphere, the transport and distribution of isophorone are governed by atmospheric conditions and its chemical reactivity. Atmospheric transport models, such as Lagrangian and Eulerian models, can be used to simulate the movement and dispersion of airborne contaminants. univie.ac.atcopernicus.orgnoaa.govjhuapl.edu These models incorporate meteorological data and chemical degradation rates to predict the downwind concentrations and deposition of the compound. Given the rapid atmospheric degradation of isophorone by hydroxyl radicals, its long-range atmospheric transport is expected to be limited. cdc.gov

Application as a Stable Isotope Tracer in Environmental Hydrology and Biogeochemistry

Scientific literature does not currently contain research on the use of Isophorone-2,4,4,6,6-d5 for this purpose.

Water Source Tracking and Runoff Generation Studies

There are no available studies that have employed Isophorone-2,4,4,6,6-d5 to trace water sources or investigate runoff generation.

Carbon Cycling Research in Aquatic and Terrestrial Ecosystems

No research has been published on the use of Isophorone-2,4,4,6,6-d5 as a tracer for carbon cycling in either aquatic or terrestrial ecosystems.

Advanced Applications of Isophorone 2,4,4,6,6 D5 in Specialized Research Fields

Role as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, particularly when dealing with trace amounts of substances in complex mixtures, the use of a reliable internal standard is crucial for achieving accurate and reproducible results. Isophorone-2,4,4,6,6-d5, with its five deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its non-deuterated counterpart, isophorone (B1672270), and other structurally related volatile organic compounds (VOCs). mdpi.comnih.gov The primary analytical technique benefiting from this is isotope dilution mass spectrometry (IDMS), often coupled with gas chromatography (GC-MS). researchgate.net

The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, extraction, and chromatographic analysis. mdpi.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Because mass spectrometry can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratio, the ratio of their signals remains constant, leading to highly precise and accurate quantification. nih.gov

For instance, in the analysis of volatile compounds in food and environmental samples, where target analytes are often present at very low concentrations, Isophorone-2,4,4,6,6-d5 can be added at a known concentration at the beginning of the analytical workflow. researchgate.netresearchgate.net This allows for the correction of variability introduced during sample handling and injection into the GC-MS system.

Table 1: Illustrative Data on the Precision of Isophorone Quantification with and without an Internal Standard

| Sample Replicate | Analyte Peak Area (no IS) | Calculated Concentration (ng/mL) (no IS) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) (with IS) |

|---|---|---|---|---|

| 1 | 10500 | 10.5 | 1.05 | 10.1 |

| 2 | 9800 | 9.8 | 1.02 | 9.8 |

| 3 | 11200 | 11.2 | 1.08 | 10.4 |

| 4 | 10200 | 10.2 | 1.03 | 9.9 |

| Mean | 10425 | 10.4 | 1.045 | 10.05 |

| Std. Dev. | 556 | 0.56 | 0.025 | 0.25 |

| RSD (%) | 5.3% | 5.3% | 2.4% | 2.5% |

This is a hypothetical data table illustrating the concept.

Complex matrices, such as those encountered in food science, can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. nih.gov This phenomenon, known as the matrix effect, is a major source of inaccuracy in quantitative analysis. Because Isophorone-2,4,4,6,6-d5 has virtually the same chemical and physical properties as isophorone, it co-elutes from the gas chromatography column and experiences the same matrix effects. mdpi.com Therefore, the ratio of the analyte to the internal standard remains unaffected, allowing for accurate quantification even in the presence of significant matrix interference. researchgate.netresearchgate.net

For example, when analyzing for the presence of isophorone as a potential contaminant or flavor component in a food product, the complex mixture of fats, proteins, and carbohydrates can interfere with the analysis. By using Isophorone-2,4,4,6,6-d5 as an internal standard, researchers can confidently quantify the levels of isophorone, ensuring food safety and quality. mdpi.com

Tracer in Material Science Research and Polymer Chemistry

The substitution of hydrogen with deuterium in Isophorone-2,4,4,6,6-d5 makes it a valuable tracer in material science, particularly in the field of polymer chemistry. The significant difference in the neutron scattering length of deuterium compared to hydrogen provides a powerful tool for probing the structure and dynamics of polymers. europa.eunih.gov

Neutron scattering is a powerful technique for studying the structure and dynamics of polymer chains. europa.eunih.gov By selectively replacing hydrogen with deuterium, specific parts of a polymer can be "highlighted" in a neutron scattering experiment. berstructuralbioportal.org Isophorone-2,4,4,6,6-d5 can serve as a deuterated building block (monomer) for the synthesis of polymers. resolvemass.capolymersource.ca When these deuterated polymers are blended with their non-deuterated counterparts, the contrast between the two components allows for detailed studies of polymer blend morphology, chain conformation, and diffusion. aip.orgaip.org

For example, polymers synthesized from isophorone derivatives are known for their thermal stability. azimuth-corp.com By synthesizing a version of such a polymer using Isophorone-2,4,4,6,6-d5, researchers can use neutron scattering to investigate the polymer's structure at a molecular level, providing insights that could lead to the development of new high-performance materials. resolvemass.ca

Table 2: Neutron Scattering Length Densities of Protiated and Deuterated Polymers

| Polymer Component | Chemical Formula (Monomer) | Neutron Scattering Length Density (10⁻⁶ Å⁻²) |

|---|---|---|

| Protiated Polyisophorone (hypothetical) | C₉H₁₄O | ~1.0 |

This is a hypothetical data table illustrating the concept of scattering contrast.

For instance, if a polymer containing deuterated isophorone units shows enhanced stability against thermal or oxidative degradation compared to its non-deuterated counterpart, it provides strong evidence that the degradation mechanism involves the breaking of C-H bonds at the isophorone moiety. resolvemass.ca This information is invaluable for designing more stable and durable polymer materials.

Contribution to Flux Analysis and Metabolomics Research (Non-Clinical, Non-Human)

In the realm of non-clinical and non-human metabolomics, deuterated compounds are powerful tracers for elucidating metabolic pathways and quantifying the flow of metabolites, known as metabolic flux analysis. nih.govnih.gov Isophorone-2,4,4,6,6-d5 can be used to study the metabolic fate of isophorone in various biological systems, such as microorganisms involved in bioremediation. nih.govresearchgate.net

When microorganisms are exposed to Isophorone-2,4,4,6,6-d5, they may metabolize it through various enzymatic reactions. nih.gov By tracking the incorporation of deuterium into downstream metabolites using techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS), researchers can map out the degradation pathway of isophorone. nih.govnih.gov This is particularly relevant for understanding how environmental contaminants are broken down by microbial communities. cdc.govnih.gov

For example, studies have shown that certain fungi can transform isophorone into hydroxylated derivatives. nih.govresearchgate.net By using Isophorone-2,4,4,6,6-d5 as a tracer, it would be possible to confirm these pathways and potentially discover new, previously unknown metabolites. The pattern of deuterium labeling in the products can provide detailed information about the biochemical reactions involved. nih.gov This knowledge can be applied to optimize bioremediation strategies for environments contaminated with isophorone and related compounds. cdc.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Isophorone |

| Isophorone-2,4,4,6,6-d5 |

| 4a-hydroxy-isophorone |

Application in Surface Chemistry and Adsorption Mechanism Research

The deuterated compound Isophorone-2,4,4,6,6-d5 plays a significant role in advanced surface chemistry and adsorption studies. Its use allows researchers to overcome specific analytical challenges encountered with its non-deuterated counterpart. In vibrational spectroscopy techniques like Infrared Reflection-Absorption Spectroscopy (IRAS), the vibrational frequencies of the C=C and C=O bonds in standard isophorone overlap. By substituting five hydrogen atoms with deuterium on the cyclohexene ring, the C=C stretching band shifts to a lower frequency, allowing for clear, distinct observation of both the carbon-carbon and carbon-oxygen double bonds as they interact with surfaces. mpg.de This isotopic labeling is crucial for gaining precise insights into adsorption geometries and bonding interactions on catalytic metal surfaces. mpg.dempg.de

Adsorption Geometry and Bonding Interactions on Metal Surfaces

Detailed investigations into the interaction of Isophorone-2,4,4,6,6-d5 with metal surfaces, particularly Palladium (Pd(111)), have been conducted using a combination of surface science techniques and theoretical calculations. mpg.dempg.de Studies employing IRAS and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, complemented by Density Functional Theory (DFT) calculations that include van der Waals interactions, provide a molecular-level picture of the adsorption process. mpg.dempg.de

At low surface coverages on a Pd(111) surface at 100 K, isophorone adsorbs in a flat-lying geometry. mpg.dempg.de In this orientation, both the C=C and C=O bonds are positioned parallel to the plane of the metal substrate. mpg.de The interaction with the palladium surface has a pronounced effect on the electronic and geometric structure of the C=C bond, which is significantly perturbed. mpg.de In contrast, the carbonyl (C=O) bond appears to be only weakly affected by the interaction with the metal. mpg.de The distances between the oxygen/carbon atoms of the C=O and C=C bonds and the palladium atoms are in the range of 2.14-2.29 Å, which is indicative of covalent bond lengths. mpg.de

As the surface coverage of isophorone increases, the adsorption geometry changes. The C=C and C=O bonds, initially parallel to the surface, begin to tilt. This change in orientation is coverage-dependent, with the tilting angle increasing as more molecules adsorb onto the surface. mpg.decore.ac.uk The presence of co-adsorbed substances, such as hydrogen, also alters the adsorption geometry, leading to higher tilting angles for both π bonds. mpg.de This suggests a weakening of the isophorone's binding to the Pd(111) surface in the presence of pre-adsorbed hydrogen. mpg.de

| Compound | Vibrational Mode | Frequency (cm-1) | Reference |

|---|---|---|---|

| Isophorone (unlabeled) | C=O Stretch | 1665 | mpg.de |

| Isophorone (unlabeled) | C=C Stretch | 1655 | mpg.de |

| Isophorone-2,4,4,6,6-d5 | C=O Stretch | ~1665 | mpg.de |

| Isophorone-2,4,4,6,6-d5 | C=C Stretch | 1620 | mpg.dempg.de |

| Isophorone Coverage (Monolayer) | Tilting Angle of C=C Bond (°) | Tilting Angle of C=O Bond (°) | Reference |

|---|---|---|---|

| 0.2 | <13 (±6) | <13 (±6) | mpg.decore.ac.uk |

| 0.4 | 33 (±2) | 28 (±2) | mpg.decore.ac.uk |

| 0.7 | 41 (±2) | 37 (±2) | mpg.decore.ac.uk |

| 0.7 with Co-adsorbed Hydrogen | 45 (±2) | 40 (±2) | mpg.decore.ac.uk |

Mechanistic Insights into Heterogeneous Catalysis

The study of Isophorone-2,4,4,6,6-d5 adsorption provides critical mechanistic insights into heterogeneous catalytic processes, particularly hydrogenation reactions. nih.govresearchgate.net Understanding how reactants, intermediates, and modifiers interact with the catalyst surface is fundamental to designing more efficient and selective catalysts. researchgate.net

In the proline-directed enantioselective hydrogenation of isophorone, a key finding emerged from studying the competitive adsorption of isophorone and the chiral directing agent, proline, on platinum single-crystal surfaces. nih.gov Research demonstrated that isophorone adsorbs approximately 100,000 times faster than proline. nih.gov Consequently, under competitive adsorption conditions, isophorone effectively displaces any pre-adsorbed proline from the metal surface. nih.gov

This discovery has profound implications for the reaction mechanism. It indicates that both kinetic and thermodynamic factors prevent the chiral modifier (proline) from playing a role in any surface-mediated process that leads to the differentiation between enantiomers. nih.gov These results strongly support a model where the crucial step of enantiodifferentiation does not occur on the catalyst surface itself but rather in the solution phase. nih.gov This insight, derived from fundamental surface chemistry studies, helps to refine catalytic models and guide the development of new catalytic systems. nih.gov

Theoretical and Computational Chemistry Approaches to Isophorone 2,4,4,6,6 D5

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide significant insights into the effects of deuterium (B1214612) substitution on the structure and energy of isophorone (B1672270).

Density Functional Theory (DFT) Studies on Structural and Electronic Properties